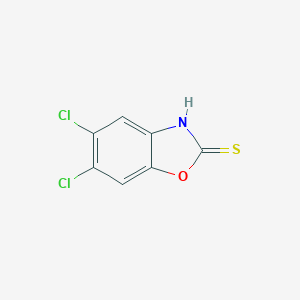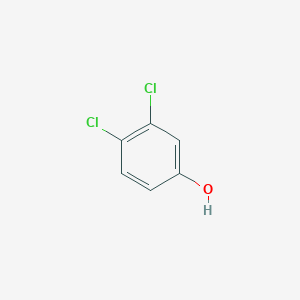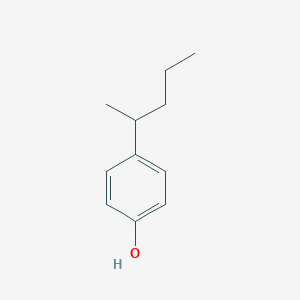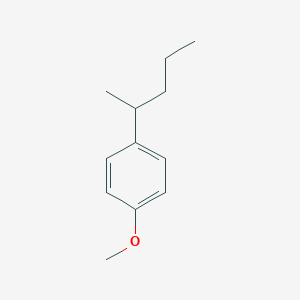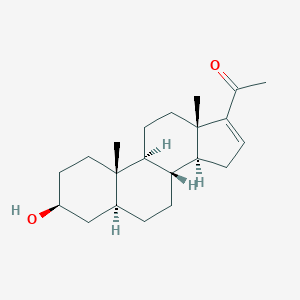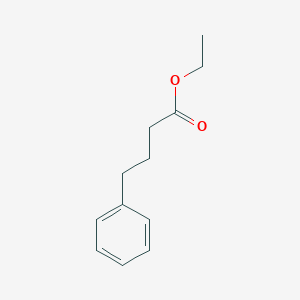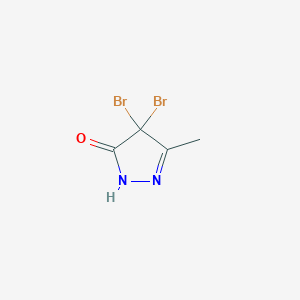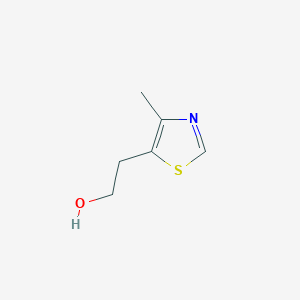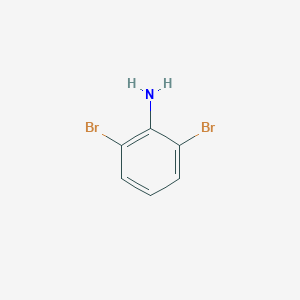
3,6-Dihydro-2H-pyran
概要
説明
3,6-Dihydro-2H-pyran is a heterocyclic compound with the formula C5H8O . It is structurally similar to cyclohexene, an important molecule in stereochemistry . The term “dihydro” in its IUPAC name refers to the two added hydrogen atoms needed to remove one double bond from the parent compound pyran .
Synthesis Analysis
The synthesis of substituted 3,6-Dihydro-2H-pyrans can be achieved by radical cyclization . Alkoxyiodination of cinnamic acid esters and 4-arylbut-3-en-2-ones with crystalline iodine and propargyl alcohol regioselectively involves the C=C double bond . The resulting β-iodo ethers undergo radical cyclization in the presence of (2 S )-1-acetylpyrrolidine-2-carboxylic acid and azobis (isobutyronitrile (AIBN), yielding substituted 3,6-dihydro-2H-pyrans with high enantioselectivity .
Molecular Structure Analysis
The molecular formula of 3,6-Dihydro-2H-pyran is C5H8O . Its average mass is 84.116 Da and its monoisotopic mass is 84.057518 Da . The structure of this compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
Ethers, such as 3,6-Dihydro-2H-pyran, can act as bases. They form salts with strong acids and addition complexes with Lewis acids . They may react violently with strong oxidizing agents . In other reactions, which typically involve the breaking of the carbon-oxygen bond, ethers are relatively inert .
Physical And Chemical Properties Analysis
3,6-Dihydro-2H-pyran has a density of 0.9±0.1 g/cm3, a boiling point of 100.3±29.0 °C at 760 mmHg, and a vapour pressure of 42.5±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 32.6±3.0 kJ/mol and a flash point of -1.0±22.3 °C . Its index of refraction is 1.447 .
科学的研究の応用
Enantioselective Synthesis
3,6-Dihydro-2H-pyran is utilized in the enantioselective synthesis of substituted dihydropyrans. This process involves radical cyclization, which is a key step in producing compounds with high enantioselectivity . Such compounds are significant in the development of pharmaceuticals where the chirality of molecules can influence the efficacy of drugs.
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly for the protection of alcoholic and phenolic hydroxy groups . It’s a crucial step in the synthesis of complex organic molecules, ensuring that sensitive functional groups are safeguarded during reaction sequences.
Biological Activity
Derivatives of 3,6-Dihydro-2H-pyran exhibit a range of biological activities . This makes them valuable for pharmaceutical research and development, where they can be the basis for creating new therapeutic agents.
Hydroxy Group Protection
In laboratory research and development, 3,6-Dihydro-2H-pyran is used as a hydroxy protecting agent. It’s particularly useful in protecting hydroxy groups during various stages of chemical synthesis .
Agrochemical Research
The compound plays a role in the synthesis of agrochemicals. Its derivatives can be used to develop new pesticides or herbicides, contributing to the agricultural industry .
Pharmaceutical and Dyestuff Field
3,6-Dihydro-2H-pyran and its derivatives are intermediates in the pharmaceutical and dyestuff fields. They are involved in the synthesis of various drugs and dyes, highlighting their versatility and importance in industrial chemistry .
Safety and Hazards
3,6-Dihydro-2H-pyran is highly flammable . It can be easily ignited by heat, sparks, or flames . Vapors may form explosive mixtures with air . Containers may explode when heated . In case of skin contact, wash off with soap and plenty of water . If swallowed, rinse mouth with water and consult a physician .
作用機序
Target of Action
3,6-Dihydro-2H-pyran is primarily used as a protecting group for alcohols in organic synthesis and pharmaceutical research . The primary targets of this compound are the hydroxyl groups in alcohol-containing molecules .
Mode of Action
The compound acts by attaching to the hydroxyl group in alcohols, thereby protecting these groups from unwanted reactions during the synthesis process . This protection is achieved through the formation of tetrahydropyranyl ethers .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of various bioactive molecules . By protecting hydroxyl groups, it allows for selective reactions to occur at other sites in the molecule, thereby facilitating the synthesis of complex organic compounds .
Result of Action
The primary result of 3,6-Dihydro-2H-pyran’s action is the successful synthesis of complex organic compounds with protected hydroxyl groups . This protection allows for selective reactions to occur at other functional groups in the molecule, enabling the creation of a wide range of bioactive compounds .
Action Environment
The action of 3,6-Dihydro-2H-pyran is influenced by various environmental factors. For instance, the compound’s ability to protect hydroxyl groups can be affected by the presence of certain catalysts, the temperature, and the pH of the reaction environment . Moreover, the compound is stable under normal storage conditions, but its stability can be influenced by factors such as light, heat, and moisture .
特性
IUPAC Name |
3,6-dihydro-2H-pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSKSNNEORSJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953679 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dihydro-2H-pyran | |
CAS RN |
3174-74-1 | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran, 3,6-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6-Dihydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dihydro-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.
ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]
ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:
- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []
- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []
- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted 3,6-dihydro-2H-pyran derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []
- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []
- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]
ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:
- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]
- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []
ANone: The thermal decomposition of 3,6-dihydro-2H-pyran is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []
ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:
- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]
- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []
ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.
- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []
- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []
ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:
- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []
- Drug Discovery: The biological activity of 3,6-dihydro-2H-pyran derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.
ANone: Yes, some 3,6-dihydro-2H-pyran derivatives have shown biological activity:
- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a 3,6-dihydro-2H-pyran moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []
- Antimicrobial Activity: (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []
- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []
ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



